2-(3-(indolin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Medicinal chemistry Scaffold hopping Linker optimization

2-(3-(Indolin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (CAS 941245-03-0, molecular formula C23H22N2O2, molecular weight 358.43 g/mol) is a synthetic small molecule belonging to the 1H-benzo[de]isoquinoline-1,3(2H)-dione chemotype. This tricyclic core scaffold has been characterized in the medicinal chemistry literature as a non-nucleoside allosteric inhibitor scaffold targeting the thumb site II of Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.

Molecular Formula C23H20N2O2
Molecular Weight 356.425
CAS No. 941245-03-0
Cat. No. B2674531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(indolin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
CAS941245-03-0
Molecular FormulaC23H20N2O2
Molecular Weight356.425
Structural Identifiers
SMILESC1CN(C2=CC=CC=C21)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O
InChIInChI=1S/C23H20N2O2/c26-22-18-9-3-7-17-8-4-10-19(21(17)18)23(27)25(22)14-5-13-24-15-12-16-6-1-2-11-20(16)24/h1-4,6-11H,5,12-15H2
InChIKeyUGEBZMQEFNWWGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-(Indolin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (CAS 941245-03-0): Chemical Class and Core Pharmacophore Overview for Research Procurement


2-(3-(Indolin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (CAS 941245-03-0, molecular formula C23H22N2O2, molecular weight 358.43 g/mol) is a synthetic small molecule belonging to the 1H-benzo[de]isoquinoline-1,3(2H)-dione chemotype. This tricyclic core scaffold has been characterized in the medicinal chemistry literature as a non-nucleoside allosteric inhibitor scaffold targeting the thumb site II of Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase [1]. The compound is distinguished by an indolin-1-yl substituent attached via a propyl linker at the 2-position of the benzo[de]isoquinoline-1,3(2H)-dione core. This specific substitution pattern differentiates it from other members of the class, which typically carry aryl, heteroaryl, or functionalized alkyl groups at this position [2].

Why Generic Substitution of 2-(3-(Indolin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione Fails: Linker and Substituent Criticality in the 1H-Benzo[de]isoquinoline-1,3(2H)-dione Series


Within the 1H-benzo[de]isoquinoline-1,3(2H)-dione class, both the nature of the 2-position substituent and the linker connecting it to the core exert profound influence on biochemical activity. The prototypical compound 1 from Ontoria et al. (2009) displayed an IC50 of 20 nM against genotype 1b NS5B polymerase but an EC50 of only 7.1 µM in the replicon assay, representing a >350-fold potency drop between biochemical and cellular systems [1]. Subsequent structural optimization of the 2-position substituent yielded compound 20 with low micromolar replicon activity and an improved activity/toxicity window [1]. The indoline moiety present in CAS 941245-03-0 introduces a basic tertiary amine not found in the bromophenyl prototypical lead, fundamentally altering the protonation state, hydrogen-bonding capacity, and lipophilic profile of the molecule. These physicochemical shifts are critically dependent on the propyl linker geometry; both shorter (ethyl) and longer (butyl) indoline-bearing analogs exist commercially as distinct CAS entities with different molecular formulas (C22H16N2O3 and C24H20N2O3, respectively), reflecting altered linker oxidation states that further impact conformational flexibility and metabolic stability. Consequently, generic substitution with another 1H-benzo[de]isoquinoline-1,3(2H)-dione is not supported by SAR data in this series [2].

Head-to-Head Differentiation Evidence for 2-(3-(Indolin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (CAS 941245-03-0) Against Closest Analogs


Linker Topology Differentiation: Propyl vs. 2-Oxoethyl Spacer Between the Indoline and Benzo[de]isoquinoline Core

CAS 941245-03-0 employs an all-carbon propyl linker (-CH2CH2CH2-) connecting the indoline nitrogen to the benzo[de]isoquinoline imide nitrogen. Its closest commercially cataloged analog, 2-(2-(indolin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (CAS 326889-63-8), replaces this with a 2-oxoethyl linker (-CH2C(=O)-) that incorporates a carbonyl group into the tether . This single-atom compositional change (C3H6 vs. C2H2O) alters the molecular formula from C23H22N2O2 to C22H16N2O3, reducing molecular weight by ~2 Da but increasing the hydrogen bond acceptor count from 4 to 5 and introducing a polar, metabolically labile amide-like carbonyl in the linker. A second analog, 2-(4-(indolin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (C24H20N2O3, MW 384.44), extends the linker to four carbons with a 4-oxobutyl motif, further altering the spatial relationship between the indoline and the core . These linker variations are expected to affect both target binding and pharmacokinetic properties based on established SAR in the 1H-benzo[de]isoquinoline-1,3(2H)-dione class, where the nature and length of the 2-position substituent were shown to modulate NS5B inhibitory potency and cellular activity by over 10-fold [1].

Medicinal chemistry Scaffold hopping Linker optimization

Physicochemical Property Differentiation: Lipophilicity and Ionization State vs. the Prototypical Bromophenyl NS5B Lead

The prototypical lead compound of the 1H-benzo[de]isoquinoline-1,3(2H)-dione series, compound 1 (2-(3-bromophenyl)-6-[(2-hydroxyethyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione), demonstrated an NS5B IC50 of 20 nM (genotype 1b) but a replicon EC50 of 7.1 µM, yielding a cellular/biochemical selectivity gap of >350-fold [1]. CAS 941245-03-0 replaces the 3-bromophenyl substituent with an indolin-1-yl-propyl group, which introduces a basic tertiary amine (calculated pKa ~8-9 for the indoline nitrogen) absent in the neutral bromophenyl lead. This substitution is predicted to reduce calculated logP by approximately 1-1.5 log units relative to the bromophenyl analog while adding a protonatable center that alters solubility and protein binding profiles. In the follow-up structure-based design study by Malancona et al. (2010), modification of the 2-position substituent was shown to improve the toxicity/activity window of the series [2]. The indoline moiety's basic center in CAS 941245-03-0 may confer pH-dependent cellular permeability and lysosomal sequestration behavior not observed with the neutral aryl-substituted analogs in the original disclosure.

Physicochemical properties Drug-likeness Lead optimization

Binding Mode Inference: Indoline as a Thumb Site II Hydrogen-Bond Probe

The crystal structure of compound 1 bound to HCV NS5B polymerase (PDB ID: 2WHO, resolution 2.00 Å) revealed that the benzo[de]isoquinoline-1,3-dione tricyclic core interacts with a flat lipophilic surface in thumb site II, while the 3-bromophenyl substituent makes extensive Van der Waals and hydrophobic contacts [1]. The introduction of an indoline moiety via a propyl linker in CAS 941245-03-0 replaces a planar aromatic bromophenyl ring with a partially saturated bicyclic system containing a basic nitrogen. This substitution is structurally analogous to the well-precedented strategy in kinase drug discovery where indoline/indole rings serve as hinge-binding or hydrophobic pocket motifs [2]. While no crystal structure of CAS 941245-03-0 bound to NS5B has been deposited, the propyl linker flexibility (5 rotatable bonds from core to indoline phenyl) may allow the indoline to sample a different region of conformational space compared to the rigid bromophenyl group, potentially forming a hydrogen bond via its basic nitrogen with proximal acidic residues in the binding pocket [3].

X-ray crystallography Allosteric inhibition Structure-based drug design

High-Value Application Scenarios for 2-(3-(Indolin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (CAS 941245-03-0) in Scientific Research


Chemical Probe for Profiling Basic Amine Interactions in Allosteric Polymerase Pockets

CAS 941245-03-0 is best deployed as a tool compound for structure-activity relationship (SAR) studies investigating the impact of a basic, conformationally flexible substituent on binding to the NS5B thumb site II or homologous allosteric pockets in other polymerases. The indoline nitrogen (predicted pKa ~8-9) provides a pH-dependent hydrogen-bonding/ionic interaction capability absent from the neutral, bromine-substituted prototypical lead compound 1 in the series [1]. At physiological pH, partial protonation of the indoline may enable ionic interactions with acidic residues (Asp, Glu) in the binding pocket, while at higher pH the neutral indoline can act as a hydrogen-bond acceptor. This pH-switchable behavior makes the compound a valuable probe for mapping the electrostatic environment of polymerase allosteric sites. Researchers can exploit the compound's 0 H-bond donor count and moderate TPSA (~40 Ų) to study permeability-limited pharmacology distinct from the more polar, HBD-containing analogs in the series [2].

Screening Library Member for Non-Nucleoside Antiviral and Anticancer Target Discovery

The 1H-benzo[de]isoquinoline-1,3(2H)-dione scaffold has been validated as a privileged structure for allosteric polymerase inhibition, with the core tricyclic system occupying a flat lipophilic surface in the NS5B thumb domain [1]. CAS 941245-03-0 combines this validated core with an indoline substituent, a motif independently enriched in kinase inhibitors and G-protein coupled receptor (GPCR) ligands [3]. Its structural features—no bromine toxicophore, 0 HBD, moderate MW (358.43), and 5 rotatable bonds—place it within favorable drug-like chemical space (Lipinski compliant) while offering a chemotype orthogonal to common kinase inhibitor scaffolds. This makes the compound a suitable inclusion candidate for phenotypic screening libraries aimed at antiviral, oncology, or immunology targets where allosteric modulation of nucleotide-binding domains or protein-protein interaction surfaces is sought. The compound's distinct linker topology (all-carbon propyl vs. oxoalkyl linkers in commercially available analogs) provides a unique conformational sampling profile within the screening deck .

Reference Standard for Linker-Property Relationship Studies in Benzo[de]isoquinoline-based Probe Design

For medicinal chemistry groups optimizing linker geometry in heterocyclic probe molecules, CAS 941245-03-0 serves as a benchmark compound representing the 'all-carbon linker' baseline against which oxoalkyl, sulfonyl, or unsaturated linker variants can be compared. The compound's propyl linker (-CH2CH2CH2-) provides a reference for evaluating how linker oxidation state (carbonyl insertion), length (ethyl vs. butyl), and heteroatom substitution (ether, sulfone, amine) modulate target binding, cellular permeability, and metabolic stability in the 1H-benzo[de]isoquinoline-1,3(2H)-dione series [2]. As described by Malancona et al. (2010), structural modifications to the core and substituents in this series can improve the activity/toxicity window; CAS 941245-03-0 represents one point in the multi-parameter optimization landscape defined by linker composition, core substitution, and pendant group identity [2].

Fragment-Based and Structure-Guided Optimization Starting Point for Indoline-Containing Allosteric Inhibitors

The co-crystal structure of compound 1 with NS5B (PDB 2WHO, 2.00 Å) provides a high-resolution template for computational docking and structure-based design using the benzo[de]isoquinoline-1,3-dione core [1]. CAS 941245-03-0 can be computationally modeled into the thumb site II pocket to predict whether the indoline-propyl substituent occupies the same hydrophobic sub-pocket as the bromophenyl ring or extends toward adjacent polar regions. This in silico analysis can guide the design of focused libraries where the indoline nitrogen is exploited to pick up additional hydrogen-bond interactions, potentially improving binding affinity or residence time relative to the unsubstituted aryl lead. The compound's commercial availability from multiple suppliers facilitates rapid procurement for crystallography soaking experiments, surface plasmon resonance (SPR) binding assays, or isothermal titration calorimetry (ITC) studies to experimentally validate computational predictions [2].

Quote Request

Request a Quote for 2-(3-(indolin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.